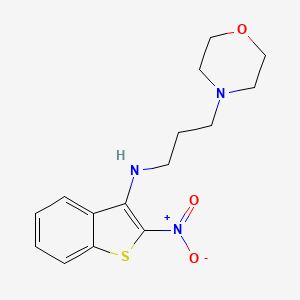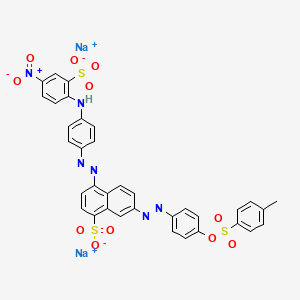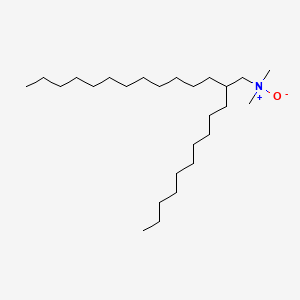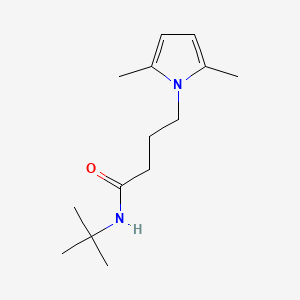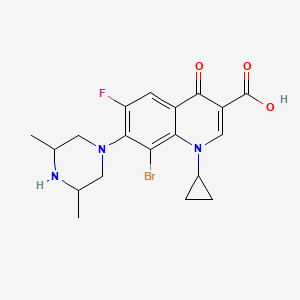
Potassium uranate(VI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium uranate(VI) is a chemical compound with the molecular formula K₂U₂O₇. It is a ternary oxide involving uranium in the +6 oxidation state. This compound is known for its unique structural properties, where the uranium atom is coordinated by oxygen atoms in a specific arrangement. Potassium uranate(VI) is primarily used in nuclear applications and has been the subject of extensive research due to its interesting chemical and physical properties .
Preparation Methods
Potassium uranate(VI) can be synthesized through various methods. One common synthetic route involves reacting schoepite (UO₃·2.25H₂O) with aqueous potassium hydroxide solutions under hydrothermal conditions at 100°C for 15 days . Another method involves mixing stoichiometric amounts of U₃O₈ and K₂CO₃ powders and performing heat treatments in a tube furnace . These methods ensure the formation of pure potassium uranate(VI) by controlling the reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Potassium uranate(VI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with aqueous solutions of uranyl acetate and potassium nitrate under hydrothermal conditions to form different potassium uranates . The compound can also undergo thermal decomposition, where it breaks down into simpler oxides at high temperatures. Common reagents used in these reactions include potassium hydroxide, uranyl acetate, and potassium nitrate. The major products formed from these reactions are different potassium uranates with varying compositions and structures .
Scientific Research Applications
Potassium uranate(VI) has several scientific research applications. It is used in nuclear fission for energy generation due to its ability to induce versatile physico-chemical properties . Additionally, it is studied for its potential use in the long-term geological disposal of nuclear waste, as understanding its chemical reactivity and phase transitions is crucial for safe disposal . In the field of chemistry, potassium uranate(VI) is used to study the complexation behavior of uranium in alkaline solutions . Its unique structural properties also make it a subject of interest in materials science research.
Mechanism of Action
The mechanism of action of potassium uranate(VI) involves its ability to form stable complexes with various ligands. The uranium atom in potassium uranate(VI) has two short collinear U–O bonds and either four or six more next nearest oxygen atoms . This specific arrangement allows the compound to interact with other molecules and ions, leading to the formation of stable complexes. These interactions are crucial for its applications in nuclear fission and waste disposal, as they determine the compound’s reactivity and stability under different conditions.
Comparison with Similar Compounds
Potassium uranate(VI) can be compared with other similar compounds such as sodium uranate and calcium uranate. These compounds also involve uranium in the +6 oxidation state and have similar structural properties . potassium uranate(VI) is unique due to its specific coordination environment and the presence of potassium ions. This uniqueness makes it particularly suitable for certain applications, such as nuclear fission and waste disposal, where its stability and reactivity are advantageous. Other similar compounds include sodium uranate, calcium uranate, and barium uranate .
Properties
CAS No. |
7790-63-8 |
|---|---|
Molecular Formula |
K2O7U2-12 |
Molecular Weight |
666.25 g/mol |
IUPAC Name |
dipotassium;oxygen(2-);uranium |
InChI |
InChI=1S/2K.7O.2U/q2*+1;7*-2;; |
InChI Key |
UYZJNHIDLXMUJH-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[K+].[U].[U] |
physical_description |
Orange solid; [Merck Index] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


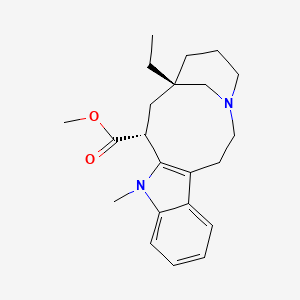


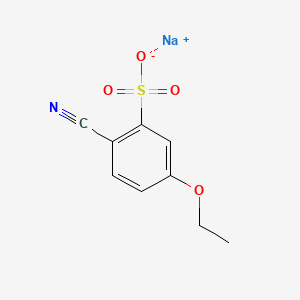

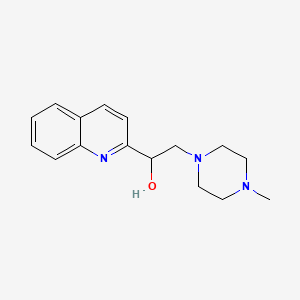

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
